2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Overview
Description
2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a heterocyclic compound that features a unique fusion of aziridine and dioxolane rings with a pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aziridine with a dioxolane derivative in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane derivatives, while reduction can produce aziridine derivatives. Substitution reactions can lead to a variety of functionalized pyrrole compounds .
Scientific Research Applications
2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-b]pyrrole
- 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-d]pyrrole
- 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-e]pyrrole
Uniqueness
2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈N₂O₂
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multiple steps typically starting from readily available pyrrole derivatives. Various methods have been reported in literature for its synthesis including cyclization reactions and modifications of existing pyrrole frameworks.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azireno compounds. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in melanoma cells with IC50 values comparable to established chemotherapeutics like Cisplatin and Temozolomide .
- Mechanism of Action : The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis through specific signaling pathways. For example, compounds derived from pyrrole scaffolds have been shown to affect the S phase of the cell cycle and increase apoptotic markers .
Other Biological Activities
In addition to anticancer properties, azireno compounds exhibit a range of other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results as antimicrobial agents against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may also possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Study 1: Antiproliferative Activity
A study conducted on a series of pyrrole derivatives revealed that this compound exhibited significant antiproliferative effects on human melanoma cells (SH-4). The compound demonstrated an IC50 value of approximately 44.63 µM .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at specific positions on the pyrrole ring could enhance biological activity. For instance, substituents at the 3-position were found to improve selectivity towards cancer cells while reducing cytotoxicity towards normal cells .
Summary Table of Biological Activities
Properties
IUPAC Name |
7,9-dioxa-4-azatricyclo[4.3.0.02,4]nona-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-4-6-5(2-7(1)4)8-3-9-6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOCTANPBLMYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CN21)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666044 | |
Record name | 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128389-83-3 | |
Record name | 4H-Azirino[1,2-a]-1,3-dioxolo[4,5-c]pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128389-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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